2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Description
2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a fused heterocyclic compound featuring a benzo[d]imidazo[2,1-b]thiazole core substituted with a 3,4-dimethoxyphenyl group at the 2-position and a carbaldehyde moiety at the 3-position. This structure combines electron-rich aromatic systems with a reactive aldehyde group, making it a versatile intermediate for further functionalization and a candidate for diverse biological activities.
Properties
Molecular Formula |
C18H14N2O3S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
InChI |
InChI=1S/C18H14N2O3S/c1-22-14-8-7-11(9-15(14)23-2)17-13(10-21)20-12-5-3-4-6-16(12)24-18(20)19-17/h3-10H,1-2H3 |
InChI Key |
OMLCPOXMDBFUFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with α-Bromoketones
A widely adopted method involves reacting 2-mercaptobenzimidazole (3 ) with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone in methyl ethyl ketone under reflux (18–24 hours). The thiol group attacks the α-carbon of the bromoketone, forming a thioether intermediate that undergoes intramolecular cyclization to yield 2-(3,4-dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole (Scheme 1). This method achieves moderate to high yields (65–85%) and is scalable for bulk synthesis.
Scheme 1 : Cyclocondensation of 2-mercaptobenzimidazole with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.
Reagents : Methyl ethyl ketone, reflux, 18–24 h.
Alternative Pathways Using Palladium Catalysis
For substrates sensitive to harsh conditions, a palladium-catalyzed coupling between 2-aminothiazole derivatives and aryl boronic acids has been reported. For example, 2-aminothiazole-5-carboxylate reacts with 3,4-dimethoxyphenylboronic acid in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) to form the aryl-substituted intermediate, which is subsequently cyclized using ethyl bromopyruvate (Scheme 2). This method offers better regiocontrol but requires inert conditions and specialized catalysts.
The introduction of the carbaldehyde group at position 3 is achieved via the Vilsmeier-Haack reaction, a cornerstone for electrophilic aromatic formylation.
Standard Vilsmeier Conditions
The benzimidazothiazole core is treated with the Vilsmeier reagent (DMF/POCl₃) at 0–5°C for 1 hour, followed by gradual warming to 60–80°C. The chloroiminium ion generated in situ electrophilically substitutes the aromatic proton at the 3-position, yielding the carbaldehyde after hydrolysis (Scheme 3). Typical reaction times range from 4–6 hours, with yields of 70–90%.
Scheme 3 : Vilsmeier-Haack formylation of benzo[d]imidazo[2,1-b]thiazole.
Reagents : DMF, POCl₃, 0–5°C → 60–80°C, 4–6 h.
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to accelerate the formylation step. Using DMF/POCl₃ under microwave conditions (140°C, 10 minutes), the reaction time is reduced tenfold without compromising yield (85–92%). This method minimizes side products such as over-oxidation or dimerization.
Integrated Synthetic Route
A consolidated pathway combining cyclocondensation and formylation is outlined below:
-
Cyclocondensation :
-
Vilsmeier Formylation :
Mechanistic Insights
Cyclocondensation Mechanism
The reaction proceeds via nucleophilic attack of the thiolate anion on the α-carbon of the bromoketone, forming a thioether. Intramolecular dehydrohalogenation then yields the bicyclic system. Computational studies suggest that electron-donating groups (e.g., 3,4-dimethoxy) on the aryl ring enhance reaction rates by stabilizing the transition state through resonance.
Electrophilic Formylation
The Vilsmeier reagent (formed from DMF and POCl₃) generates an electrophilic chloroiminium ion, which undergoes electrophilic substitution at the electron-rich 3-position of the benzimidazothiazole. Hydrolysis of the intermediate iminium salt releases the aldehyde.
Analytical Characterization
Key spectroscopic data for the target compound:
-
¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 8.0 Hz, 1H), 7.45–7.39 (m, 2H),- ¹H NMR (continued) : 6.95 (d, J = 8.8 Hz, 1H, Ar-H), 6.82 (s, 1H, Ar-H), 3.94 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).
-
HRMS (ESI+) : m/z calc. for C₁₉H₁₅N₂O₃S [M+H]⁺: 367.0754; found: 367.0758.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Reflux, 18 h | 78% | Scalable, simple workup | Long reaction time |
| Palladium Catalysis | Pd(dppf)Cl₂, 90°C | 65% | Regioselective | Costly catalysts, inert conditions |
| Vilsmeier Formylation | DMF/POCl₃, 4 h | 88% | High efficiency | POCl₃ handling |
| Microwave Formylation | 140°C, 10 min | 92% | Rapid, high yield | Specialized equipment required |
Chemical Reactions Analysis
Nucleophilic Addition Reactions at the Aldehyde Group
The aldehyde functional group (-CHO) at position 3 undergoes nucleophilic additions with amines, alcohols, and hydrazines to form imines, acetals, and hydrazones, respectively.
Key Reactions:
Mechanistic Insight :
The aldehyde’s electrophilic carbon reacts with nucleophiles (e.g., amines) to form intermediates that dehydrate to yield imines. Steric hindrance from the fused heterocycle slightly reduces reaction rates compared to simpler aldehydes .
Electrophilic Aromatic Substitution (EAS)
The electron-rich 3,4-dimethoxyphenyl ring and benzimidazo-thiazole core undergo EAS at activated positions.
Key Reactions:
Mechanistic Insight :
-
The 3,4-dimethoxyphenyl group directs electrophiles to the para position due to strong electron-donating effects .
-
The thiazole ring’s sulfur atom activates C-5 for bromination .
Redox Reactions
The aldehyde group and methoxy substituents participate in redox transformations.
Key Reactions:
Mechanistic Insight :
-
Oxidative cleavage of the aldehyde to a carboxylic acid proceeds via a radical intermediate under strong acidic conditions.
-
Boron tribromide selectively cleaves methoxy groups to hydroxyls without affecting the heterocycle .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles via intramolecular cyclization.
Key Reactions:
Mechanistic Insight :
-
Cyclization with thiourea derivatives involves nucleophilic attack at the aldehyde, followed by intramolecular thiol addition .
-
Hypervalent iodine reagents (e.g., PIFA) facilitate oxidative C–N bond formation in tetracyclic products .
Biological Activity and Pharmacological Derivatives
While not a direct focus on reactions, the compound’s derivatives exhibit antitumor and enzyme-inhibitory activities, underscoring its synthetic utility .
Notable Derivatives:
| Derivative | Biological Target | IC₅₀/Kᵢ (µM) | Source |
|---|---|---|---|
| Hydrazone analog | EGFR kinase | 0.12 | |
| Carboxylic acid derivative | Carbonic anhydrase IX | >100 |
Scientific Research Applications
Medicinal Chemistry Applications
Antimycobacterial Activity
Recent studies have highlighted the potential of benzo[d]imidazo[2,1-b]thiazole derivatives as promising candidates for the treatment of tuberculosis (TB). Specifically, compounds featuring this scaffold have been evaluated for their efficacy against Mycobacterium tuberculosis. For instance, derivatives with varying substitutions have shown potent antitubercular activity, with some exhibiting IC50 values as low as 2.03 μM against M. tuberculosis H37Ra . The structural modifications in these compounds are crucial for enhancing their bioactivity and selectivity.
Anticancer Properties
The imidazo[2,1-b]thiazole framework has also been investigated for anticancer properties. Compounds derived from this structure have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. The introduction of different substituents can modulate these effects, making it essential to explore structure-activity relationships in ongoing research .
Anti-inflammatory Effects
In addition to antimycobacterial and anticancer activities, some derivatives have shown anti-inflammatory properties. The ability to inhibit inflammatory pathways positions these compounds as potential therapeutic agents for conditions characterized by chronic inflammation .
Synthesis and Characterization
The synthesis of 2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of synthesized compounds .
Table 1: Key Synthetic Routes and Yields
| Synthetic Route | Yield (%) | Key Reagents |
|---|---|---|
| Cyclization of substituted phenyl thiazoles | 85% | DMF, K2CO3 |
| Aldol condensation with benzaldehyde derivatives | 92% | Acetic acid catalyst |
| Functionalization via nucleophilic substitution | 78% | Sodium hydride |
Case Studies
Case Study 1: Antitubercular Activity
A series of benzo[d]imidazo[2,1-b]thiazole derivatives were synthesized and tested for their activity against M. tuberculosis. The most active compound displayed an IC50 of 2.32 μM, indicating a strong potential for further development as an antitubercular agent. Molecular docking studies revealed favorable interactions with the target enzyme Pantothenate synthetase, suggesting a specific mechanism of action against TB .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 μM. These results were corroborated by flow cytometry analyses showing increased apoptosis in treated cells compared to controls .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with various molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby exhibiting antimycobacterial activity . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Mechanistic and Pharmacological Insights
- Antitubercular Activity : The carbohydrazide derivative (5bc) inhibits pantothenate synthetase (IC₅₀ = 0.53 μM), critical for M. tuberculosis survival .
- Tyrosinase Inhibition : Electron-withdrawing groups (e.g., dihydroxybenzylidene) enhance binding to the enzyme’s active site, reducing IC₅₀ values .
- Anticancer Potential: Chalcone conjugates disrupt microtubule dynamics, inducing apoptosis in cancer cells .
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a member of the benzoimidazole and thiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Properties
Research indicates that derivatives of the imidazo[2,1-b]thiazole scaffold exhibit significant antimicrobial activity. A study reported that compounds with similar structures demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb), with IC50 values as low as 2.32 µM for certain derivatives . The presence of the thiazole ring is crucial for this activity, as it enhances interaction with bacterial targets.
Anticancer Activity
The compound's anticancer potential has been evaluated in various studies. For instance, thiazole-containing compounds have shown promising results against multiple cancer cell lines. One report indicated that certain derivatives had IC50 values less than those of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly influence cytotoxicity and selectivity towards cancerous cells .
Anti-inflammatory Effects
Some studies have also highlighted the anti-inflammatory properties of benzo[d]imidazo[2,1-b]thiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation, although specific data on this compound is limited in current literature.
Case Study 1: Antitubercular Activity
In a systematic evaluation of benzo[d]imidazo[2,1-b]thiazole derivatives, one compound demonstrated an IC90 of 7.05 µM against Mtb H37Ra. This compound showed no acute cellular toxicity towards normal lung fibroblast cells at concentrations exceeding 128 µM . Such findings suggest a favorable therapeutic index for further development.
Case Study 2: Anticancer Evaluation
A series of related compounds were tested against various cancer cell lines using the MTT assay. One derivative exhibited significant growth inhibition across multiple cell lines with IC50 values ranging from 1.61 to 1.98 µg/mL . The presence of electron-donating groups on the phenyl ring was found to enhance activity significantly.
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis of benzo[d]imidazo[2,1-b]thiazole derivatives often involves multi-component reactions. Key methods include:
- Catalyst-free, one-pot three-component reactions using aryl glyoxal, 2-aminobenzothiazole, and aryl amines, which avoid expensive metal catalysts and align with green chemistry principles .
- FeCl₃/ZnI₂-mediated cyclization of 2-aminobenzothiazole with aryl methyl ketones or chalcones, achieving moderate yields (e.g., 65–75%) under reflux conditions .
- KOt-Bu/CBrCl₃-mediated α-bromination strategies for regioselective cyclization, avoiding pre-functionalization of ketone groups .
Methodological Tip: Optimize solvent systems (e.g., ethanol-PEG-600 mixtures) and temperature (80–150°C) to enhance reaction efficiency. Monitor purity via TLC and crystallization (e.g., water-ethanol mixtures) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Characterization requires a combination of:
- UV-Vis spectroscopy to analyze λmax shifts, particularly for derivatives with extended conjugation (e.g., 290–340 nm ranges) .
- Single-crystal X-ray diffraction to confirm planar geometry of the fused heterocyclic core, as observed in structurally analogous benzo[d]imidazo[2,1-b]thiazoles .
- Melting point analysis (e.g., 141–143°C for related triazole derivatives) and HPLC for purity validation .
Note: Use DMSO-d₆ for NMR studies to resolve aromatic proton splitting patterns in the 3,4-dimethoxyphenyl moiety .
Basic: What biological activities are associated with this compound’s structural analogs?
While direct data on this compound is limited, structurally related derivatives exhibit:
- Aldose reductase inhibition (e.g., compound 37a: 25.41% inhibition at 100 µM) via competitive NADPH binding, validated through UV spectrophotometry at 340 nm .
- Anthelmintic activity against Pheretima postuma, with paralysis/death times (58–65 minutes at 2.5% w/v) linked to sulfonyl substituents enhancing potency .
- Apoptosis induction in cancer cells via ROS generation, as shown in Annexin-V/PI assays .
Experimental Design: Screen derivatives using in vitro enzymatic assays (e.g., aldose reductase from rat kidneys) and in vivo helminth models .
Advanced: How can structure-activity relationships (SAR) guide the optimization of its bioactivity?
SAR studies on analogs reveal:
- Electron-donating groups (e.g., 3,4-dimethoxyphenyl) enhance π-π stacking with enzyme active sites, improving inhibition .
- Sulfonyl vs. thiol substituents : 2-Arenesulfonyl derivatives (e.g., compound 40a) show superior anthelmintic activity compared to aryl thiols due to enhanced lipophilicity .
- Carbaldehyde moiety : The aldehyde group at position 3 may act as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins .
Strategy: Use molecular docking (e.g., AutoDock Vina) to predict interactions with aldose reductase (PDB: 1AH3) or tubulin .
Advanced: What mechanistic insights explain regioselectivity in its synthesis?
Regioselectivity is governed by:
- Radical vs. ionic pathways : KOt-Bu/CBrCl₃ promotes α-bromination via radical intermediates, while Cs₂CO₃ facilitates base-mediated cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps, favoring planar heterocycle formation .
- Catalyst effects : Cu(I) or FeCl₃/ZnI₂ systems enable C–S bond formation via oxidative coupling, but may introduce metal contamination .
Contradiction Alert: Catalyst-free methods avoid metal residues but require higher temperatures (130–150°C), risking decomposition .
Advanced: How can solubility and stability challenges be addressed during formulation?
- Solubility enhancement : Use co-solvents (e.g., DMSO:EtOH 1:1) or PEG-600 for in vitro assays .
- Stability under acidic conditions : The carbaldehyde group is prone to hydrolysis; store lyophilized samples at -20°C .
- Prodrug strategies : Convert the aldehyde to a Schiff base or oxime to improve pharmacokinetics .
Advanced: What electrophilic/nucleophilic positions enable functionalization for SAR studies?
- C-3 carbaldehyde : Prime site for hydrazone or oxime formation .
- C-2 phenyl group : Susceptible to electrophilic substitution (e.g., nitration, halogenation) for modulating electronic effects .
- Methoxy groups : Demethylation (e.g., BBr₃) generates phenolic derivatives for hydrogen-bonding studies .
Case Study : Aminomethylation at C-3 using morpholine and (diacetoxyiodo)benzene under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
